

Application Notes and Protocols for Y-27632 in In Vitro Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y-29794

Cat. No.: B1196425

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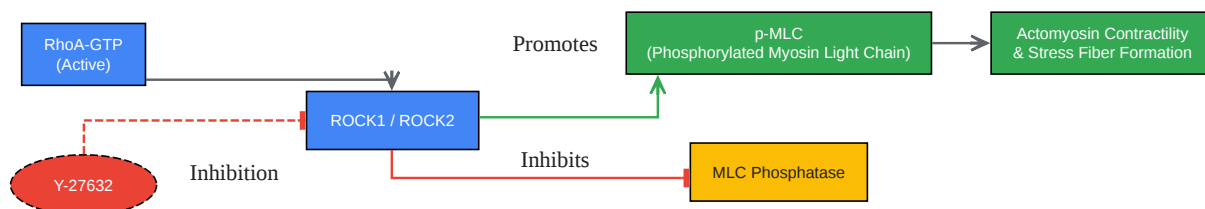
A Note on Nomenclature: The compound **Y-29794** is not widely documented in scientific literature for in vitro studies. It is highly probable that this is a typographical error for Y-27632, a well-established and extensively used selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). These application notes and protocols are based on the extensive research available for Y-27632.

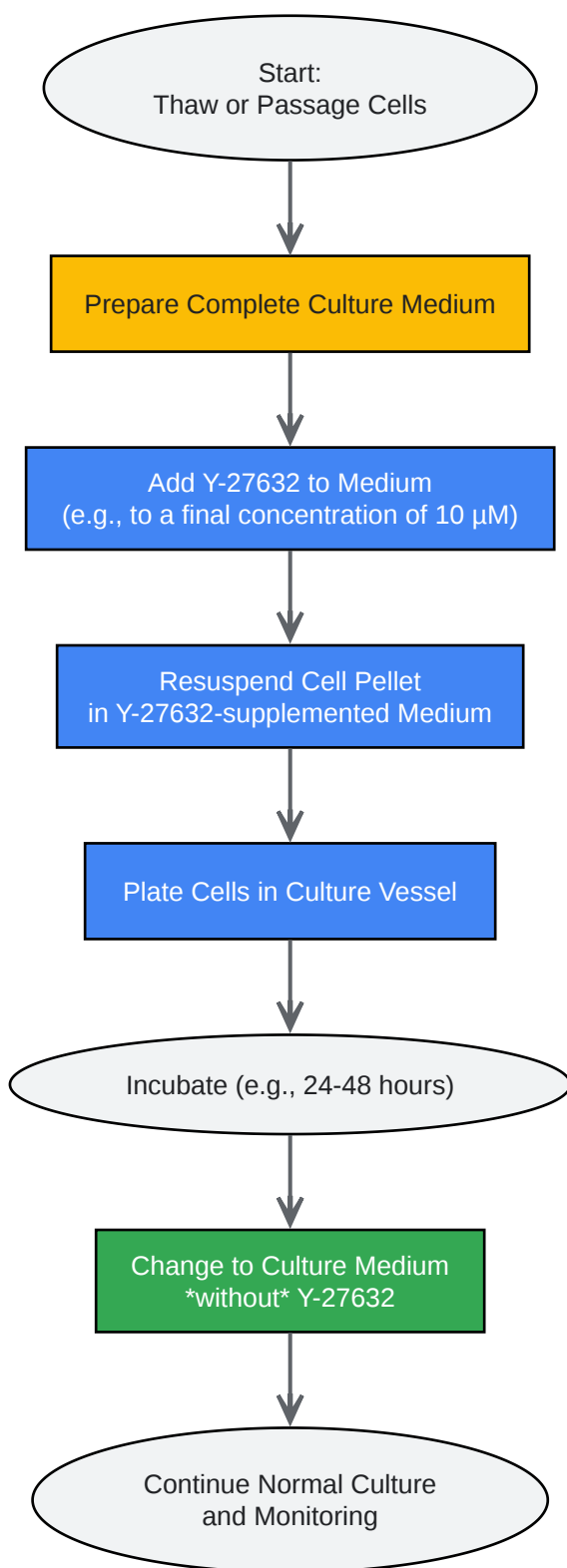
Introduction

Y-27632 is a cell-permeable and highly selective inhibitor of ROCK1 (p160ROCK) and ROCK2. By competing with ATP for binding to the catalytic site, Y-27632 effectively blocks the downstream signaling of the small GTPase RhoA.^{[1][2]} The Rho/ROCK pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, apoptosis, and cytoskeletal organization.^{[3][4]} Consequently, Y-27632 has become an indispensable tool in a wide array of in vitro applications, particularly in stem cell research, tissue engineering, and cancer biology.

Mechanism of Action

The primary mechanism of action for Y-27632 is the inhibition of the serine/threonine kinases ROCK1 and ROCK2. These kinases are key effectors of the activated form of RhoA. Downstream targets of ROCK include Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), which regulate actomyosin contractility and stress fiber formation.^[2] By inhibiting ROCK, Y-27632 disrupts these processes, leading to a reduction in cellular tension and apoptosis, and in many cases, enhanced cell survival and proliferation.





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